molecular formula C13H20N2O3 B13779788 Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- CAS No. 63467-22-1

Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-

Cat. No.: B13779788
CAS No.: 63467-22-1
M. Wt: 252.31 g/mol
InChI Key: FDQUOJCGZFBPEO-UHFFFAOYSA-N
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Description

Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-: is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 2,3-dihydroxypropyl and ethylamino group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- typically involves the reaction of 3-aminophenylacetamide with 2,3-dihydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays.

Medicine: Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Industry: In the industrial sector, Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The 2,3-dihydroxypropyl group plays a crucial role in these interactions by forming hydrogen bonds with amino acid residues in the target proteins. This binding can lead to changes in the protein’s conformation and activity, thereby exerting its effects.

Comparison with Similar Compounds

  • N-[3-(ethylamino)phenyl]acetamide
  • Acetamide, N-(3-((2,3-dihydroxypropyl)ethylamino)phenyl)-

Comparison:

Conclusion

Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- is a versatile compound with significant applications in various fields Its unique structure and reactivity make it valuable in chemical synthesis, biological research, medicinal chemistry, and industrial processes

Properties

CAS No.

63467-22-1

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

N-[3-[2,3-dihydroxypropyl(ethyl)amino]phenyl]acetamide

InChI

InChI=1S/C13H20N2O3/c1-3-15(8-13(18)9-16)12-6-4-5-11(7-12)14-10(2)17/h4-7,13,16,18H,3,8-9H2,1-2H3,(H,14,17)

InChI Key

FDQUOJCGZFBPEO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(CO)O)C1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

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